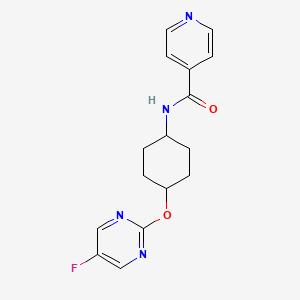

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide is a chemical compound that has been studied extensively in scientific research. It is a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

Scientific Research Applications

Novel Fluoropyrimidine Carbamate Design

The design of novel oral fluoropyrimidine carbamates, such as capecitabine, showcases the application of fluoropyrimidine derivatives in targeting cancer cells selectively through enzymatic conversion processes. Capecitabine is converted to 5-fluorouracil (5-FU) selectively in tumors via a cascade of enzymatic reactions, demonstrating a strategic approach to cancer treatment with enhanced safety and effectiveness profiles. This research underscores the potential of fluoropyrimidine derivatives in developing targeted cancer therapies, with capecitabine itself being a product of innovative drug design based on the understanding of enzyme localization in human liver and cancer tissues (Miwa et al., 1998).

Supramolecular Chemistry Applications

Isonicotinamide derivatives have been employed as supramolecular reagents in the synthesis of inorganic–organic hybrid materials, demonstrating the utility of fluoropyrimidine-related compounds in materials science. The formation of infinite 1-D chains via supramolecular interactions highlights the versatility of these compounds beyond pharmaceutical applications, paving the way for their use in creating novel materials with potential applications in various industries (Aakeröy et al., 2003).

Antimicrobial Activity

The synthesis of triazole derivatives involving isonicotinamide showcases the exploration of fluoropyrimidine-related compounds for antimicrobial purposes. These studies reveal significant activity against various microorganisms, indicating the potential of such compounds in the development of new antimicrobial agents. This line of research exemplifies the broad applicability of fluoropyrimidine derivatives in addressing global health challenges beyond cancer treatment (Mishra et al., 2010).

Mechanism of Action

Target of Action

The primary target of this compound, also known as “N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-4-carboxamide”, is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the mitochondrial respiratory chain, specifically in complex II .

Mode of Action

The compound acts as an inhibitor of succinate dehydrogenase . By binding to this enzyme, it interferes with the normal function of the mitochondrial respiratory chain. This results in the inhibition of spore germination, germ tube growth, and mycelial growth within the target fungal species .

Biochemical Pathways

The affected biochemical pathway is the mitochondrial respiratory chain, specifically complex II . The inhibition of succinate dehydrogenase disrupts the normal flow of electrons within this pathway, leading to a decrease in ATP production. This energy deficit affects various downstream processes, including spore germination and mycelial growth .

Pharmacokinetics

The compound’s molecular structure and its interaction with succinate dehydrogenase suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of spore germination, germ tube growth, and mycelial growth within the target fungal species . This leads to a disruption in the life cycle of the fungus, preventing its proliferation and spread.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s efficacy may be affected by the presence of other substances that compete for binding to succinate dehydrogenase . Additionally, the compound’s stability could be influenced by factors such as pH, temperature, and light exposure.

properties

IUPAC Name |

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O2/c17-12-9-19-16(20-10-12)23-14-3-1-13(2-4-14)21-15(22)11-5-7-18-8-6-11/h5-10,13-14H,1-4H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCIOIUTWGFJBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=NC=C2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2989338.png)

![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2989339.png)

![3-benzyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989344.png)

![8-(3-((4-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989345.png)

![(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/no-structure.png)

![5-ethyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2989359.png)